molecular formula C9H9F3O B1324303 1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene CAS No. 1214385-12-2

1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene

Cat. No. B1324303
CAS RN: 1214385-12-2
M. Wt: 190.16 g/mol
InChI Key: YYHAHSWQNBUNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene, also known as 1-TFM-3-MeO-5-MB, is an aromatic compound that has a variety of applications in scientific research. It is a colorless liquid with a sweet, floral odor and is used as a reagent in organic synthesis. 1-TFM-3-MeO-5-MB is also known to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Environmental Studies

  • Methyl triclosan, an environmental pollutant, undergoes microbial methylation to form compounds like 1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene. Electrochemical studies investigate the reduction of such compounds at glassy carbon electrodes, revealing insights into bond scission and bond rupture processes (Peverly et al., 2014).

Organic Synthesis & Polymerization

  • The compound plays a role in organic synthesis, notably in the preparation of α- or β-trifluoromethylated vinylstannanes and their subsequent cross-coupling reactions to yield various coupling products and trifluoromethylated indene derivatives (Jeong et al., 2003).
  • It's also used in the anionic polymerization of novel methoxy-substituted divinylbenzenes, aiding in the creation of polymers with specific molecular weights and molecular weight distributions. This showcases its importance in polymer chemistry, particularly for creating polymers with thermal cross-linking properties over 300 °C (Otake et al., 2017).

Medicinal Chemistry & Pharmaceutical Applications

  • In the pharmaceutical domain, certain derivatives of the compound exhibit anti-staphylococcal properties. For instance, acylphloroglucinols derived from this compound showed considerable efficacy against multidrug-resistant strains of Staphylococcus aureus, indicating potential medicinal and therapeutic uses (Shiu & Gibbons, 2006).

properties

IUPAC Name

1-methoxy-3-methyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHAHSWQNBUNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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